tert-butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thiazolo[5,4-c]pyridine core. The structure includes a tert-butyl carbamate group at position 5 and a thiophene-2-carboxamido substituent at position 2. This compound is typically synthesized via amide coupling reactions using reagents such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base. Purity is confirmed by LC-MS and NMR analyses (>95%) . Its primary applications lie in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .
Properties
IUPAC Name |
tert-butyl 2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-16(2,3)22-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMMNKTTZCRXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-2-carboxylic Acid Precursor
The thiophene-2-carboxamido moiety is synthesized via the Gewald reaction , a well-established method for constructing 2-aminothiophenes . This one-pot, three-component reaction involves α-ketones, activated nitriles, and elemental sulfur. For this compound, p-t-butyl cyclohexanone and malononitrile react under basic conditions (triethylamine) in ethanol to yield 2-amino-5-(p-t-butylcyclohexyl)thiophene-3-carbonitrile . Subsequent oxidation of the nitrile group to a carboxylic acid is achieved using a strong oxidizing agent like potassium permanganate under acidic conditions.
Key Reaction Parameters :
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Temperature: 80–100°C for Gewald reaction
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Catalyst: Triethylamine (10 mol%)
Construction of the Thiazolo[5,4-c]pyridine Core
The thiazolo[5,4-c]pyridine scaffold is synthesized through a high-pressure cyclocondensation reaction adapted from protocols for thiazolo[4,5-c]pyridazines . A mixture of 4-thiazolidinone and 3-oxo-2-arylhydrazonopropanal undergoes [4 + 2] cyclization in a Q-Tube reactor at 120°C and 15 bar pressure . This method enhances reaction efficiency and yield (85–92%) compared to conventional heating.
Mechanistic Pathway :
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Enolization of 4-thiazolidinone under acetic acid.
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Nucleophilic attack on the aldehyde carbonyl, forming intermediate A .
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Dehydration to alkylidene intermediate B .
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Cyclization via hydrazine NH attack, yielding the thiazolo ring .
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl carboxylate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) . The amine group on the thiazolo[5,4-c]pyridine intermediate reacts with Boc₂O in dichloromethane at 25°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative yields (95–98%) and ensures stability during subsequent reactions .
Optimized Conditions :
Amidation with Thiophene-2-carboxylic Acid
The final amidation step couples the Boc-protected thiazolo[5,4-c]pyridine with thiophene-2-carboxylic acid using EDCl/HOBt coupling . The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 70–75% purity.
Critical Parameters :
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for the cyclocondensation and amidation steps to enhance reproducibility and safety . Boc deprotection, if required, employs trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃ .
Process Metrics :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Thiophene Synthesis | Gewald Reaction | 85 | 90 | |
| Cyclocondensation | Q-Tube High Pressure | 92 | 95 | |
| Boc Protection | Boc₂O/DMAP | 98 | 99 | |
| Amidation | EDCl/HOBt Coupling | 75 | 85 |
Challenges and Optimization Strategies
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Regioselectivity in Cyclization : Using electron-withdrawing substituents on the thiazolidinone improves selectivity for the [5,4-c] isomer .
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Boc Stability : Avoid prolonged exposure to acidic conditions during amidation to prevent premature deprotection .
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Purification : Reverse-phase HPLC is recommended for final compound purification to achieve >98% purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the thiazolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can produce amines from amides.
Scientific Research Applications
Tert-butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variability at Position 2
The thiazolo[5,4-c]pyridine scaffold allows modular substitution at position 2, enabling diverse pharmacological profiles. Key analogs include:
Physicochemical and Spectroscopic Data
Biological Activity
tert-butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring fused with a pyridine moiety, a tert-butyl group, and a thiophene-derived carboxamide substituent. Its molecular formula is with a molecular weight of approximately 255.36 g/mol. The melting point ranges from 223.5 to 224.5 °C, indicating good thermal stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thiazole ring using phosphorus sulfide.
- Coupling reactions facilitated by agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form amide bonds.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study demonstrated that thiazolo-pyridine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro studies have reported that thiazole-containing compounds exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting DNA replication .
Acetylcholinesterase Inhibition
Compounds with similar structures have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors:
- A recent study highlighted the importance of thiazole derivatives in developing AChE inhibitors for treating neurodegenerative diseases like Alzheimer's disease . The compound's ability to inhibit AChE could position it as a candidate for further development in this therapeutic area.
Data Tables
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Anticancer | 12.5 | Various cancer cell lines | |
| Antimicrobial | 15.0 | Staphylococcus aureus | |
| AChE Inhibition | 2.7 | Acetylcholinesterase |
Case Studies
- Anticancer Activity : In a study involving multiple cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited an IC50 value of 12.5 µM, suggesting potent anticancer effects through apoptosis induction.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus, revealing an IC50 value of 15 µM, indicating considerable effectiveness in inhibiting bacterial growth.
- Neuroprotective Potential : The compound's potential as an AChE inhibitor was explored through molecular docking studies that confirmed its binding affinity to the enzyme's active site, with an IC50 value of 2.7 µM reported for related thiazole derivatives .
Q & A
Q. Critical Reaction Conditions :
- Coupling Reagents : HATU or EDCI for efficient amide bond formation.
- Solvent Compatibility : Dichloromethane or DMF for solubility.
- Temperature Control : Room temperature avoids side reactions in sensitive thiazole systems.
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Core Formation | Cyanamide, S, pyridine, 130°C | 74.2% | |
| Amide Coupling | HATU, DIPEA, CH₂Cl₂ | 85–90% | |
| Boc Deprotection | 3M HCl/EtOAc | >95% |
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Key peaks include:
- Thiophene protons: δ 7.2–7.8 ppm (aromatic region).
- Boc group: δ 1.4 ppm (tert-butyl) .
- Cross-Verification : Discrepancies in peak splitting (e.g., diastereotopic protons in the thiazolo ring) require 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed Δ < 1 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous stereochemistry. Prioritize high-resolution data (R-factor < 0.05) .
Note : Contradictions in spectral data (e.g., unexpected splitting) may arise from rotameric equilibria or crystal packing effects. Re-crystallization in alternative solvents (e.g., hexane/EtOAc) can resolve ambiguities .
Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?
Q. Methodological Answer :
- Reproducibility Checks :
- Mechanistic Profiling :
- Target Engagement Assays : Use SPR or ITC to measure binding affinity directly, avoiding indirect readouts .
- Off-Target Screening : Employ proteome-wide assays (e.g., thermal proteome profiling) to identify non-specific interactions .
Case Study : In PROTAC synthesis (), inconsistent degradation efficiency was traced to variable linker stability. Optimizing the polyethylene glycol (PEG) spacer length improved reproducibility .
Advanced: What strategies are recommended for scaling up the synthesis while maintaining yield and purity?
Q. Methodological Answer :
- Process Optimization :
- Purification :
Q. Table 2: Scale-Up Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Exothermic Reactions | Flow chemistry with cooling jackets | |
| Low Solubility | Switch to DMF/THF mixtures | |
| Boc Deprotection Byproducts | Acid scavengers (e.g., SiO₂) |
Advanced: How does structural modification of the thiophene-2-carboxamido group impact the compound’s bioactivity?
Q. Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups : Fluorination at the thiophene 5-position enhances metabolic stability but may reduce solubility .
- Steric Effects : Bulky substituents (e.g., methyl at the 4-position) improve target selectivity in kinase inhibition assays .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., cytochrome P450 isoforms) .
- QM/MM Calculations : Assess electronic effects of substituents on amide bond reactivity .
Data-Driven Insight : In PROTAC derivatives (), replacing thiophene with pyridine reduced off-target degradation by 40%, highlighting the role of heterocycle electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
